N-Isopropylaniline
Description
Significance of N-Isopropylaniline in Modern Chemical Sciences
This compound (C₉H₁₃N) is a secondary aromatic amine that holds considerable importance in modern chemical sciences. Its unique structure, featuring an isopropyl group attached to the nitrogen atom of an aniline (B41778) molecule, makes it a valuable intermediate and building block in a variety of chemical syntheses. solubilityofthings.com The compound's primary significance lies in its role as a precursor for the production of a wide range of commercially important products.
It is a key component in the manufacture of dyes and pigments, particularly azo dyes used in the textile industry. Furthermore, this compound is a crucial intermediate in the synthesis of agricultural chemicals, including herbicides, contributing to the development of effective crop protection agents. chemicalbook.comresearchgate.net Its versatility extends to the pharmaceutical industry, where it serves as a starting material for various biologically active compounds. solubilityofthings.comontosight.ai In materials science, it is used in the synthesis of polymers and resins, and its derivatives are explored for creating materials with tailored properties. solubilityofthings.comontosight.aichemshuttle.comchemscene.com The compound's reactivity, influenced by the electron-donating and sterically hindering isopropyl group, allows for its participation in diverse chemical reactions, cementing its status as a foundational molecule in organic chemistry. solubilityofthings.com
Evolution of Research on this compound and Related Aromatic Amines
The study of this compound is part of the broader historical development of research into aromatic amines, which began in the 19th century. Initial investigations focused on understanding the fundamental properties and reactions of aniline and its derivatives. solubilityofthings.com The synthesis of this compound itself was first explored during this period, with early methods including the alkylation of aniline with isopropyl halides. ontosight.aigoogle.com
Over the decades, research has evolved from basic synthesis and characterization to more sophisticated applications. Significant advancements have been made in optimizing production methods to improve efficiency and yield for industrial-scale manufacturing. researchgate.net Modern research often focuses on its application as an intermediate in creating complex target molecules. For example, it is known to be a microbial metabolite of the herbicide propachlor (B1678252). chemicalbook.comnih.gov Contemporary studies also investigate its potential in materials science, exploring how its structure can be modified to develop new polymers and functional materials. solubilityofthings.comresearchgate.net The ongoing study of this compound and its derivatives continues to contribute to innovations in organic synthesis, agrochemicals, and materials science. solubilityofthings.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(2)10-9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCFWPVMFJMNDP-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N, C6H5NHCH(CH3)2 | |
| Record name | N-ISOPROPYLANILINE | |
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| Record name | N-ISOPROPYLANILINE | |
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DSSTOX Substance ID |
DTXSID7025479 | |
| Record name | N-Isopropylaniline | |
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Molecular Weight |
135.21 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-isopropylaniline is a clear brown liquid. (NTP, 1992), Clear, yellowish liquid with a sweet, aromatic odor; [NIOSH], YELLOW LIQUID., Clear, yellowish liquid with a sweet, aromatic odor. | |
| Record name | N-ISOPROPYLANILINE | |
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| Record name | N-ISOPROPYLANILINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Boiling Point |
397 to 399 °F at 760 mmHg (NTP, 1992), 203 °C @ 760 mm Hg, 203-204 °C, 397 °F | |
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| Record name | N-ISOPROPYLANILINE | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | N-Isopropylaniline | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
190 °F (NTP, 1992), 87 °C, 190 °F (87.7 °C) (Cleveland Open Cup), 82 °C c.c., 190 °F (open cup), (oc) 190 °F | |
| Record name | N-ISOPROPYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20545 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | N-ISOPROPYLANILINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | N-Isopropylaniline | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0361.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992), Sol in alcohol, ether, acetone, benzene, Solubility in water: insoluble | |
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| Record name | N-ISOPROPYLANILINE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
0.93 at 60 °F (NIOSH, 2023) - Less dense than water; will float, 0.9526 g/cu cm, Density (at 25 °C): 0.93 g/cm³, 0.93 at 60 °F, (60 °F): 0.93 | |
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| Record name | N-ISOPROPYLANILINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0909 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | N-ISOPROPYLANILINE | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | N-Isopropylaniline | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0361.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
Relative vapor density (air = 1): 4.7 | |
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Vapor Pressure |
0.03 mmHg at 77 °F (NIOSH, 2023), 0.03 [mmHg], Vapor pressure, Pa at 25 °C: 4, 0.03 mmHg at 77 °F, (77 °F): 0.03 mmHg | |
| Record name | N-ISOPROPYLANILINE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0909 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | N-ISOPROPYLANILINE | |
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| URL | https://www.osha.gov/chemicaldata/626 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | N-Isopropylaniline | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0361.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Yellowish liquid, Clear, yellowish liquid. | |
CAS No. |
768-52-5 | |
| Record name | N-ISOPROPYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20545 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | N-Isopropylaniline | |
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| Record name | Benzenamine, N-(1-methylethyl)- | |
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| Record name | N-ISOPROPYL ANILINE | |
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| Record name | N-ISOPROPYLANILINE | |
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| Record name | Aniline, N-isopropyl- | |
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Melting Point |
-58 °F (NIOSH, 2023), -32 °C, -58 °F | |
| Record name | N-ISOPROPYLANILINE | |
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Advanced Synthetic Methodologies and Chemical Transformations
Catalytic Synthesis Routes of N-Isopropylaniline
The industrial production of this compound predominantly relies on catalytic synthesis routes, which offer high efficiency and selectivity. These methods are continuously being refined to improve yield, reduce costs, and minimize environmental impact.
Reductive Alkylation Strategies
Reductive alkylation is a cornerstone of this compound synthesis, typically involving the reaction of aniline (B41778) with acetone (B3395972) in the presence of a reducing agent and a catalyst. orientjchem.orgtaylorfrancis.com This process is an excellent method for both laboratory and industrial-scale production. taylorfrancis.com
The efficiency of reductive alkylation is highly dependent on the catalyst system and reaction conditions. Copper chromite is a commonly used catalyst, often promoted with other metals to enhance its activity and stability. orientjchem.orgresearchgate.net For instance, barium-promoted copper chromite has been studied for this reaction. orientjchem.org
Key reaction parameters that are optimized include temperature, pressure, and the molar ratio of reactants. A typical industrial process involves reacting aniline with acetone at 140°C and a pressure of 50 Kg/cm². orientjchem.org The rapid deactivation of the catalyst due to poisoning by nitrogenous organic compounds and the reduction of the active Cu⁺ species to Cu⁰ under high hydrogen pressure are significant challenges that researchers aim to overcome. orientjchem.org Studies have shown that under optimal conditions, a yield of 91% for this compound can be achieved using a copper chromite catalyst. researchgate.net
Table 1: Catalyst Systems and Optimized Parameters for this compound Synthesis via Reductive Alkylation
| Catalyst System | Temperature (°C) | Pressure (Kg/cm²) | Yield (%) | Reference |
|---|---|---|---|---|
| Copper Chromite | 140 | 50 | 91 | orientjchem.orgresearchgate.net |
| Barium-Promoted Copper Chromite | 140 | 50 | - | orientjchem.org |
| Platinum Catalyst | 100-250 | 10-150 atm | - | google.com |
While hydrogen gas is the most common reducing agent in industrial reductive alkylation due to its low cost and availability, alternative reducing agents are also explored, particularly for laboratory-scale synthesis. researchgate.net Sodium borohydride (B1222165) (NaBH₄) is a viable alternative that can be used for the reductive alkylation of aniline with acetone. One documented synthesis method using sodium borohydride in the presence of phthalic acid and tetrahydrofuran (B95107) as a solvent resulted in an 84.4% yield of 97.4% pure this compound.
Another approach involves the use of borane-amine adducts, such as borane-N-ethyl-N-isopropylaniline, which have been shown to be effective reagents for reductions. orgsyn.orgacs.org These reagents are often considered safer alternatives to traditional borane (B79455) reagents. orgsyn.org
Optimization of Catalyst Systems and Reaction Parameters
Catalytic Distillation Processes for Enhanced Efficiency
Catalytic distillation is an innovative technology that combines reaction and separation in a single unit, leading to increased efficiency, lower energy consumption, and simpler operation compared to traditional gas-solid catalytic processes. researchgate.net A study on the synthesis of this compound from aniline and isopropanol (B130326) using a Cu-Cr/Al₂O₃ catalyst in a catalytic distillation column demonstrated significant improvements. researchgate.net
Under optimized conditions, this process achieved an aniline conversion of 99% and a selectivity for this compound of 99.5%. researchgate.net The key parameters optimized were the reflux ratio (2.5-3.5), the molar ratio of isopropanol to aniline (1.5), the column bottom temperature (223°C), and the aniline feeding location. researchgate.net This integrated approach can improve aniline conversion and this compound selectivity by 14.0% and 5.0%, respectively, compared to conventional atmospheric pressure reactions. researchgate.net
Table 2: Optimized Conditions for this compound Synthesis via Catalytic Distillation
| Parameter | Optimal Value |
|---|---|
| Reflux Ratio | 2.5 - 3.5 |
| Molar Ratio (Isopropanol:Aniline) | 1.5 |
| Column Bottom Temperature (°C) | 223 |
| Aniline Conversion (%) | 99 |
| This compound Selectivity (%) | 99.5 |
Data from a study using a Cu-Cr/Al₂O₃ catalyst. researchgate.net
Phase-Transfer Catalysis in N-Alkylation Reactions
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. researchgate.netfzgxjckxxb.comacsgcipr.org This method is particularly useful for the N-alkylation of amines, as it can facilitate the reaction under milder conditions and with improved selectivity. researchgate.netrsc.org In the context of N-alkylation, PTC often employs quaternary ammonium (B1175870) salts as catalysts to transfer a reactant from an aqueous or solid phase to an organic phase where the reaction occurs. fzgxjckxxb.comsciencemadness.org
For instance, the N-alkylation of 4-fluoroaniline (B128567) with halo-isopropyl alkanes to produce 4-fluoro-N-isopropylaniline has been successfully carried out using a phase-transfer catalyst. google.com This method allows for oriented single N-alkylation. google.com Continuous flow processes integrated with separation have been developed for N-alkylation using phase-transfer catalysis, which helps to overcome mass transfer limitations and enables a safer, more efficient process. researchgate.netrsc.org One such system, an automated fill-empty reactor with an integrated gravity separator, achieved conversions greater than 99%. researchgate.netrsc.org
Organocatalysis in this compound Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and sustainable approach in organic synthesis. cardiff.ac.uknumberanalytics.comumb.edu This field has seen exponential growth, offering a metal-free alternative to traditional catalysis. cardiff.ac.uknumberanalytics.com While specific examples of organocatalysts for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles of organocatalysis are applicable. For example, chiral amines and amino acids are known to catalyze asymmetric reactions like aldol (B89426) additions and Michael additions, which are mechanistically related to the formation of the C-N bond in N-alkylation. numberanalytics.com The development of organocatalytic methods for the reductive amination of aniline with acetone could provide a green and efficient route to this compound.
Selective Functionalization and Derivatization Approaches
The strategic modification of this compound through selective functionalization and derivatization is crucial for synthesizing a wide array of valuable compounds. These approaches leverage the inherent reactivity of both the amino group and the aromatic ring.
N-Alkylation and N-Acylation Reactions
N-alkylation introduces an additional alkyl group to the nitrogen atom. This can be achieved through reactions with haloalkanes. For instance, the reaction of this compound with haloalkanes can yield N-alkyl-N-isopropylanilines. google.com A common side reaction in the synthesis of this compound itself is over-alkylation, leading to the formation of di-isopropylamine. taylorfrancis.com The choice of solvent and base is critical in controlling the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) are often employed to enhance solubility and reaction rates.
N-acylation involves the introduction of an acyl group to the nitrogen atom, typically by reacting this compound with an acid or acid anhydride. google.com For example, this compound can be acylated with chloroacetyl chloride or a mixture of monochloroacetic acid and phosphorus trichloride (B1173362) to produce N-isopropyl-alpha-chloroacetanilide, a herbicide. google.com These reactions generally proceed under reflux conditions and are completed within 5-10 hours. google.com
Electrophilic Aromatic Substitution Patterns
The amino group in this compound is an activating group, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. However, the bulky isopropyl group can sterically hinder the ortho positions, often leading to a preference for para-substitution.
Common electrophilic aromatic substitution reactions include:
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid at low temperatures. brainly.com This reaction is a key step in the synthesis of N-isopropyl-4-nitroaniline.
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., chlorine, bromine) is another important transformation. For instance, the chlorination of isopropylaniline is a common industrial method to produce 4-Chloro-N-isopropylaniline.
Sulfonation: Aromatic sulfonation introduces a sulfonic acid group (-SO₃H) to the benzene ring.
The general mechanism for electrophilic aromatic substitution involves the formation of a positively charged intermediate called a benzenonium ion, followed by the removal of a proton to restore the aromaticity of the ring. lumenlearning.com
Nucleophilic Substitution Reactions and Reactivity Profiles
While the electron-rich benzene ring of this compound is more susceptible to electrophilic attack, nucleophilic substitution reactions can occur, particularly on derivatives of this compound where the aromatic ring is substituted with strong electron-withdrawing groups. cymitquimica.com For example, the chloro group in 4-Chloro-N-isopropylaniline can be susceptible to nucleophilic attack. cymitquimica.com
The nitrogen atom of the amino group itself acts as a nucleophile in reactions such as N-alkylation and N-acylation. smolecule.comcymitquimica.com The reactivity of the nitrogen is influenced by the steric hindrance of the isopropyl group.
Nitrosation and Halogenation Reactions for this compound Derivatives
Nitrosation: this compound can undergo nitrosation to form N-nitroso-N-isopropylaniline. rsc.org This reaction can be efficiently carried out using reagents like tert-butyl nitrite (B80452) (TBN) under mild, and even solvent-free, conditions, leading to high yields. rsc.org The resulting N-nitroso derivative can then undergo a Fischer-Hepp rearrangement to yield p-nitroso-N-isopropylaniline. rsc.org
Halogenation: Halogenated derivatives of this compound are important intermediates. For example, 4-Chloro-N-isopropylaniline can be synthesized by the direct chlorination of isopropylaniline or by the N-alkylation of 4-chloroaniline (B138754) with an isopropyl halide. Similarly, 2-bromo-N-isopropylaniline can be prepared by reacting 2-bromoaniline (B46623) with 2-methoxypropane (B122115) and sodium borohydride. rsc.org These halogenated anilines are valuable for further synthetic manipulations.
Reaction Condition Optimization for Enhanced Yields and Selectivity
Optimizing reaction conditions is paramount for maximizing the yield and selectivity of desired products in the chemical transformations of this compound.
For the synthesis of this compound itself via reductive alkylation of aniline with acetone, optimizing parameters such as the molar ratio of reactants, reaction temperature, and pressure can significantly improve the yield. Using a copper chromite catalyst, a 1:3 molar ratio of aniline to acetone at 140°C and 50 bar hydrogen pressure was found to be optimal, resulting in a 93% yield with nearly 100% selectivity. Pre-reducing the catalyst can further enhance its activity.
In N-alkylation reactions, the use of phase-transfer catalysts can improve yields. For instance, in the synthesis of 4-Chloro-N-isopropylaniline from 4-chloroaniline and isopropyl bromide, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can be employed.
Temperature control is crucial in many reactions. For example, in the nitration of this compound, maintaining a low temperature (0–5 °C) is necessary to manage the exothermic reaction and prevent side reactions.
The choice of solvent also plays a significant role. In the preparation of this compound derivatives, solvents are chosen to facilitate solubility and influence reaction rates. For example, polar aprotic solvents like DMF are often used in N-alkylation reactions.
Here is a table summarizing the optimization of reaction conditions for the synthesis of this compound:
| Parameter | Optimal Condition | Yield (%) | Selectivity (%) | Catalyst | Reference |
| Aniline:Acetone Molar Ratio | 1:3 | 93 | ~100 | Copper chromite | |
| Temperature (°C) | 140 | 93 | ~100 | Copper chromite | |
| Hydrogen Pressure (bar) | 50 | 70 | ~100 | Copper chromite | |
| Catalyst State | Prereduced | 93 | ~100 | Copper chromite |
Mechanistic Investigations of Chemical Reactions
Fundamental Reactivity Studies
Acid-Base Interactions and Salt Formation Mechanisms
As a secondary amine, N-isopropylaniline exhibits basic properties and readily reacts with acids in exothermic neutralization reactions to form salts. nih.govguidechem.com The mechanism involves the protonation of the nitrogen atom's lone pair of electrons by an acid, resulting in the formation of an N-isopropylphenylammonium salt. For instance, with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), it forms the corresponding water-soluble salts. The reaction can be represented by the general equation:
C₆H₅NHCH(CH₃)₂ + HX → [C₆H₅NH₂CH(CH₃)₂]⁺X⁻
The pKa value of this compound is reported to be 5.50, which provides a quantitative measure of its basicity in aqueous solutions. researchgate.net This value is influenced by the electronic effects of the phenyl and isopropyl groups attached to the nitrogen atom. The reaction with acids is often vigorous and releases significant heat, necessitating controlled conditions to prevent thermal runaway.
Oxidative Transformation Pathways
The oxidative transformation of this compound can proceed through various pathways, depending on the oxidant and reaction conditions.
N-Dealkylation: Oxidative N-dealkylation is a significant metabolic pathway and can also be achieved using chemical oxidants. umanitoba.ca Studies using oxoiron(IV) complexes have shown that the N-dealkylation of N,N-dialkylanilines proceeds via an electron transfer-proton transfer (ET-PT) mechanism. acs.org In the case of this compound, this would involve the removal of the isopropyl group. The reaction of para-chloro-N-cyclopropyl-N-isopropylaniline with cytochrome P450 has been studied, revealing competitive Cα–H hydroxylation at both the cyclopropyl (B3062369) and isopropyl groups, leading to N-decyclopropylation and N-deisopropylation. cjcatal.com Theoretical calculations suggest that the Cα–H activation at both sites is a concerted hydrogen atom transfer process. cjcatal.com
Formation of Nitroso Derivatives: Reaction with peroxides can lead to the formation of nitroso derivatives, although detailed product characterization is often required.
Oxidative Coupling: In the presence of a suitable mediating agent like a DMSO/Tf₂O system, this compound can undergo oxidative coupling reactions. For instance, it reacts with tryptamine (B22526) derivatives to furnish 3a-nitrogen-substituted pyrroloindolines, though this can be accompanied by the formation of C-N linked byproducts. rsc.org
Photosensitized Oxidation: In the presence of triplet-state photosensitizers, this compound can undergo single electron transfer (SET) oxidation. acs.org
Reductive Transformation Pathways, including Aromatic Ring Hydrogenation
Reductive transformations of this compound primarily involve the reduction of the aromatic ring.
Aromatic Ring Hydrogenation: Catalytic hydrogenation of this compound, for example using hydrogen gas (H₂) over a palladium (Pd) catalyst, reduces the benzene (B151609) ring to yield N-isopropylcyclohexylamine. taylorfrancis.com This reaction is a key step in the synthesis of this alicyclic amine. taylorfrancis.com However, this can also be a side reaction in processes like reductive alkylation. taylorfrancis.com
Reduction with Hydrides: While this compound itself is not typically reduced by common hydrides, it can react with strong reducing agents like sodium borohydride (B1222165) (NaBH₄) to generate flammable hydrogen gas. The reduction of 2-chloro-N-phenylpropanamide with lithium aluminum hydride (LiAlH₄) has been found to produce this compound as a rearranged product, alongside N-propylaniline. researchgate.net This reaction proceeds through a 2-methyl-N-phenylaziridine intermediate. researchgate.net
Kinetic and Thermodynamic Analyses of this compound Reactions
Kinetic and thermodynamic data provide deeper insights into the feasibility and rates of reactions involving this compound.
Synthesis from Aniline (B41778) and Isopropanol (B130326): The synthesis of this compound from aniline and isopropanol via catalytic distillation has been studied, including calculations of the Gibbs free energy change and the correlation of the reaction equilibrium constant with temperature. researchgate.net
Isomerization and Dealkylation: The reactions of this compound over zeolite catalysts (ZSM-5 and Y-type) at temperatures between 200-400°C have been investigated. researchgate.net It undergoes both isomerization to o-isopropylaniline and p-isopropylaniline via an SN1 mechanism, and dealkylation to aniline and propene. researchgate.net
Intramolecular Charge Transfer (ICT): The photophysics of dicyano-(N-methyl-N-isopropyl)aniline derivatives have been studied. nih.gov The replacement of a methyl group with an isopropyl group was found to significantly increase the ICT/LE (Intramolecular Charge Transfer/Locally Excited) fluorescence quantum yield ratio, indicating a shift in the LE ⇄ ICT equilibrium towards the ICT state. nih.gov Thermodynamic parameters such as reaction enthalpies (ΔH) and activation energies for the forward and backward ICT processes have been determined. nih.gov
Atmospheric Reactions: The rate constant for the vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals has been estimated, corresponding to an atmospheric half-life of about 6 hours. guidechem.com
Table 1: Kinetic and Thermodynamic Data for this compound Reactions
| Reaction | System/Conditions | Parameter | Value | Reference |
|---|---|---|---|---|
| Isomerization/Dealkylation | Zeolite catalysts (ZSM-5, Y-type), 200-400°C | Mechanism | SN1 for isomerization | researchgate.net |
| Intramolecular Charge Transfer (ICT) | 2,4-dicyano-(N-methyl-N-isopropyl)aniline in MeCN | Reaction Enthalpy (ΔH) | 4.7 kJ/mol | nih.gov |
| Intramolecular Charge Transfer (ICT) | 3,4-dicyano-(N-methyl-N-isopropyl)aniline in MeCN | Reaction Enthalpy (ΔH) | 3.9 kJ/mol | nih.gov |
| Intramolecular Charge Transfer (ICT) | 2,5-dicyano-(N-methyl-N-isopropyl)aniline in THF | Activation Energy (Ea, forward) | 4.5 kJ/mol | nih.gov |
| Intramolecular Charge Transfer (ICT) | 2,5-dicyano-(N-methyl-N-isopropyl)aniline in THF | Activation Energy (Ea, backward) | 11.9 kJ/mol | nih.gov |
| Atmospheric Oxidation | Vapor-phase reaction with hydroxyl radicals, 25°C | Rate Constant | 6.1 x 10⁻¹¹ cm³/molecule-sec | guidechem.com |
Exploration of Frustrated Lewis Pair (FLP) Catalyzed Reaction Mechanisms
Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This unquenched reactivity allows them to activate small molecules. This compound can act as the Lewis base component in such systems.
When this compound is combined with the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), it forms a Lewis acid-base adduct, (PhNHiPr)B(C₆F₅)₃, rather than a non-interacting FLP. researchgate.netacs.org However, this system still exhibits FLP-type reactivity. For example, the reaction of this compound and B(C₆F₅)₃ with carbon dioxide (CO₂) results in the formation of PhHNiPrCO₂B(C₆F₅)₃. rsc.org In some cases, hydride abstraction from the N-isopropyl group can occur, leading to the formation of an iminium-hydridoborate species, although this may exist in equilibrium with the adduct. rsc.org The steric hindrance provided by the isopropyl group plays a role in modulating the reactivity compared to less bulky N-alkylanilines.
Mechanistic Studies of this compound as a Catalytic Additive
This compound has been found to be an effective catalytic additive in certain reactions. In the enantioselective desymmetrization of meso-epoxides by 2-mercaptobenzothiazoles, the use of a chiral pentacarboxycyclopentadiene-based Brønsted acid catalyst in combination with this compound significantly improved the enantioselectivity. acs.org It is presumed that aniline-type bases like this compound form more tightly associated hydrogen-bonding adducts or ammonium (B1175870) salts with the chiral Brønsted acid catalyst, potentially through π-π stacking interactions, leading to a more ordered transition state and higher enantioselectivity. acs.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-isopropylphenylammonium |
| Hydrochloric acid |
| Sulfuric acid |
| para-Chloro-N-cyclopropyl-N-isopropylaniline |
| N-decyclopropylation |
| N-deisopropylation |
| Nitroso derivatives |
| Tryptamine |
| 3a-nitrogen-substituted pyrroloindolines |
| N-Isopropylcyclohexylamine |
| Palladium |
| Sodium borohydride |
| 2-Chloro-N-phenylpropanamide |
| Lithium aluminum hydride |
| N-propylaniline |
| 2-Methyl-N-phenylaziridine |
| Aniline |
| Isopropanol |
| o-Isopropylaniline |
| p-Isopropylaniline |
| Propene |
| Dicyano-(N-methyl-N-isopropyl)aniline |
| Tris(pentafluorophenyl)borane |
| Carbon dioxide |
| 2-Mercaptobenzothiazoles |
| Brønsted acid |
| Diisopropylamine |
| Triethylamine |
Role in Enantioselective Desymmetrization Reactions
This compound has been identified as a critical component in certain organocatalyzed enantioselective desymmetrization reactions. Specifically, it functions as a highly effective amine additive in the desymmetrization of meso-epoxides. Research has demonstrated that in combination with a chiral pentacarboxycyclopentadiene (PCCP)-based Brønsted acid, this compound facilitates the ring-opening of these epoxides with nucleophiles like 2-mercaptobenzothiazoles, yielding chiral alcohols. nih.govacs.orgresearchgate.net
The catalytic system, which combines a (−)-8-phenylmenthol-derived chiral PCCP-based Brønsted acid with an equimolar amount of this compound, has proven to be an efficient pairing for this transformation. nih.govacs.org Optimized reaction conditions often involve using 10 mol% of the catalyst and an equivalent of this compound in a solvent such as chloroform (B151607) at around 30 °C. nih.gov This process can achieve high yields, up to 99%, and significant enantiomeric ratios (er), such as 90.5:9.5. nih.govacs.org
The mechanistic role of this compound is believed to be its interaction with the chiral Brønsted acid catalyst. It is proposed that aniline-type bases, including this compound, form more tightly associated hydrogen-bonding adducts or ammonium salts with the PCCP-based catalyst. acs.org These interactions, potentially enhanced by π–π stacking, are thought to create a more organized chiral environment, leading to higher enantioselectivity compared to when the acid catalyst is used alone or with other types of amines like triethylamine. acs.org
In optimization studies comparing various amine additives for the desymmetrization of cyclohexene (B86901) oxide, this compound demonstrated superior performance in enhancing enantioselectivity.
Table 1: Optimization of Amine Additives in the Desymmetrization of Cyclohexene Oxide This interactive table summarizes the effect of different amine additives on the enantiomeric ratio (er) of the product in the PCCP-catalyzed reaction.
| Entry | Amine Additive | Enantiomeric Ratio (er) |
| 1 | Triethylamine | 50.5:49.5 |
| 2 | Diisopropylamine | 50:50 |
| 3 | Aniline | 70.5:29.5 |
| 4 | This compound | 74:26 |
| 5 | Diphenylamine | 72:28 |
| 6 | Triphenylamine | 70.5:29.5 |
| 7 | Pyridine | 72:28 |
| Data sourced from Li, et al., 2018. acs.org |
Contribution to Transfer Hydrogenation Processes
This compound and its derivatives are involved in transfer hydrogenation reactions, which are fundamental processes for the reduction of unsaturated compounds. In these reactions, a hydrogen donor molecule, often a simple alcohol like isopropanol, transfers hydrogen to a substrate, mediated by a metal catalyst.
A notable example is the nickel-catalyzed asymmetric reductive amination of benzylic ketones, where isopropanol serves as a safe and inexpensive hydrogen source. sciengine.com Mechanistic studies of this reaction have revealed the formation of this compound as a significant side product under certain unoptimized conditions. sciengine.com Its detection suggests that this compound can be formed from the reaction of an aniline-type amine with isopropanol (or its oxidation product, acetone). This indicates its potential role as an intermediate within the catalytic cycle, participating in the reversible transfer of hydrogen.
Furthermore, derivatives of this compound are used directly as ligands in transition metal catalysts for transfer hydrogenation. Ruthenium(II) complexes containing (N-diphenylphosphino)isopropylaniline ligands have been synthesized and shown to be active catalysts for the transfer hydrogenation of ketones. researchgate.net These complexes effectively catalyze the reduction of substrates like cyclohexanone (B45756) and 2-hexanone (B1666271) to their corresponding alcohols in the presence of a base. researchgate.net
The structural motif of N-alkylanilines is also central to specific reducing agents. For instance, N-ethyl-N-isopropylaniline-borane complex is a reagent used in the stoichiometric asymmetric reduction of ketones to chiral alcohols, achieving high enantioselectivity. oup.comgoogle.com This demonstrates the utility of N-alkylaniline structures in carrying and delivering hydride equivalents for reductive transformations.
Table 2: Research Findings on this compound in Hydrogen Transfer Processes This interactive table provides an overview of the different roles this compound and its derivatives play in transfer hydrogenation reactions.
| Reaction Type | Catalyst System | Role of this compound/Derivative | Substrate Example | Finding |
| Asymmetric Reductive Amination | Nickel triflimide / Ph-BPE | Observed as a side product/intermediate from IPA hydrogen source | Benzylic Ketones | Detection suggests involvement in the hydrogen transfer mechanism. sciengine.com |
| Asymmetric Reduction | Oxazaborolidine / N-ethyl-N-isopropylaniline-borane complex | Component of the borane-amine complex (hydrogen donor) | 2-acetyl-3,6-disubstituted pyridine | Stoichiometric reduction achieved 96% ee. oup.com |
| Transfer Hydrogenation | [Ru(η6-p-cymene)(ligand)Cl]2 | Ligand derived from this compound | Cyclohexanone, 2-Hexanone | Ru(II) complexes with (N-diphenylphosphino)isopropylaniline ligands are active catalysts. researchgate.net |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the chemical reactions of N-isopropylaniline, offering deep insights into reaction mechanisms and selectivity.
DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification and characterization of transition states and the prediction of activation energies. A computational study on the transformation of N-alkylanilines, including this compound, into aniline (B41778) in the presence of acid has been performed using DFT at the B3LYP/6-311++G(d,p) level of theory. This study investigated two different concerted reaction pathways: a traditional SN2 mechanism and a cyclic transition state mechanism.
For this compound, the calculations revealed distinct transition state structures for both pathways. In the SN2 transition state, the distance between the isopropyl carbon (C14) and the nitrogen atom increases to 2.001 Å from its initial length of 1.525 Å. In the cyclic mechanism, the this compound first undergoes protonation to form an N-isopropylbenzenaminium chloride intermediate. The subsequent transition state involves the formation of partial bonds and the elongation of existing bonds, such as the N12-C14 bond stretching to 2.620 Å.
The calculated activation energies (Ea) provide a quantitative measure of the kinetic feasibility of each pathway. These theoretical predictions are crucial for understanding which reaction routes are favored under specific conditions.
DFT studies can effectively predict the selectivity of chemical reactions. For N-alkylanilines, the choice between different reaction pathways dictates the final product distribution. In the transformation of this compound to aniline, DFT calculations of the activation energies for the SN2 versus the cyclic pathway show that one route is energetically favored over the other.
While the study by Hnamte & Pachuau concluded the SN2 pathway was more favorable for both methyl and isopropyl substituents based on their calculations, other DFT analyses have suggested that for this compound, a cyclic pathway is energetically more favorable than an SN2 transition state. This preference is attributed to the steric effects originating from the bulky isopropyl group.
Furthermore, theoretical studies on related, more complex aniline derivatives provide insights into selectivity. For instance, in the cytochrome P450-catalyzed hydroxylation of 4-chloro-N-cyclopropyl-N-isopropylaniline, DFT calculations were used to compare the energy barriers for N-decyclopropylation versus N-deisopropylation. researchgate.net The results predicted a 64% selectivity for the N-decyclopropylation pathway due to a lower activation energy, which aligns with experimental findings. researchgate.net Such analyses are critical for predicting how the structure of this compound influences metabolic pathways or synthetic derivatization.
Computational studies have focused on elucidating the electronically favored pathways for the degradation or transformation of this compound. The competition between an SN2 transition state and a cyclic mechanism is a key area of investigation.
SN2 Pathway : This pathway involves a direct backside attack by a nucleophile (e.g., a chloride ion) on the alkyl group, leading to the displacement of aniline. The transition state is characterized by a five-coordinate carbon atom.
Cyclic Pathway : This mechanism proceeds through a cyclic transition state, often involving proton transfer. For this compound, this involves the formation of an N-isopropylbenzenaminium chloride intermediate, which then rearranges through a cyclic structure to yield the final products.
DFT calculations comparing the potential energy surfaces for these two pathways for this compound have been performed. One study found that the SN2 concerted mechanistic pathway is more favored for the transformation of this compound to aniline under gas-phase acidic conditions. However, another analysis highlights that the steric hindrance from the isopropyl group makes the cyclic pathway energetically favorable. This discrepancy underscores the sensitivity of computational results to the specific models and conditions used. These theoretical insights are invaluable for designing catalysts and reaction conditions to achieve selective transformations.
| Pathway | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (Ea) (kcal/mol) | Rate Constant (k) |
|---|---|---|---|---|
| Isopropyl SN2 TS | -2.265 | -3.913 | 38.643 | 1.32340 x 1041 |
| Cyclic TS | -2.264 | -3.837 | 42.847 | 1.59795 x 1044 |
Analysis of Reaction Selectivity and Stereochemical Outcomes
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD simulation studies focusing solely on this compound for general conformational analysis are not widely documented in the cited literature, the technique is broadly applied to understand the behavior of related molecules. MD simulations can provide detailed information on the conformational preferences of flexible molecules like this compound and its interactions with surrounding molecules, such as solvents or biological macromolecules. columbia.edunih.gov
The technique involves numerically solving Newton's equations of motion for a system of interacting particles, generating trajectories that describe the positions and velocities of the particles over time. nih.gov For a molecule like this compound, this would involve modeling the rotation around the C-N bonds and the conformational flexibility of the isopropyl group.
In related systems, time-averaged restrained molecular dynamics simulations have been used for the conformational analysis of five-membered ring systems, demonstrating the power of this approach to define molecular shapes in solution. ibb.waw.pl Similarly, MD simulations are used to study the conformational plasticity of N-substituted anilide scaffolds, which allows them to adapt their shape to interact with biological targets. researchgate.net These studies show how MD can reveal accessible low-energy conformers and map the free-energy surfaces associated with conformational changes. researchgate.netbg.ac.rs Such an approach, if applied to this compound, could elucidate its preferred three-dimensional structures and the dynamics of its intermolecular interactions, such as hydrogen bonding with solvent molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Reactivity and Transformations
Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that correlate the chemical structure of a substance with a specific activity or property. tandfonline.com These models are used to predict the properties of new or untested chemicals based on a data set of compounds with known activities.
This compound has been included as a compound in the development of QSAR models. For instance, it was part of the Flynn data set used to build models for predicting percutaneous absorption rates. oup.com In such models, descriptors related to molecular size (e.g., molecular weight) and lipophilicity (e.g., Log Kow) are often used. oup.com
In the context of predicting chemical reactivity and transformations, QSAR models for aromatic amines often use quantum chemical descriptors. nih.gov For assessing the skin sensitization potential of 4-isopropylaniline (B126951), a QSAR approach was used where the Lowest Unoccupied Molecular Orbital energy (ELUMO) was calculated as a descriptor for reactivity. oecd.org This descriptor is linked to the hydrogen bonding capacity and correlates with the reactivity of aniline derivatives. oecd.org
QSAR studies on broader sets of anilines have been developed to predict properties like antioxidant capacity. scielo.org.co These models may use descriptors such as electronic energy (EE) and polarizability to predict activity. scielo.org.co The development of such models relies on identifying statistically significant correlations between molecular descriptors and the property of interest, which can then be used to predict the behavior of compounds like this compound for which experimental data may be unavailable. scielo.org.cocapotchem.cn
Theoretical Studies of Molecular Structure and Electronic Properties
Theoretical studies, particularly using DFT, have been employed to investigate the fundamental molecular and electronic properties of this compound. A comparative study using the B3LYP/6-311G(d,p) method analyzed the properties of p-isopropylaniline alongside p-aminoaniline and p-nitroaniline. thaiscience.info
The optimized molecular structure, including bond lengths and angles, can be determined with high accuracy. These calculations also provide access to key electronic properties derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. thaiscience.info A larger energy gap implies higher stability and lower reactivity. thaiscience.info The study found the energy gap for p-isopropylaniline to be 4.9973 eV, indicating it is more stable than p-nitroaniline but less stable than p-aminoaniline based on these specific calculations. thaiscience.info
The molecular electrostatic potential (MEP) map is another valuable tool derived from these calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For p-isopropylaniline, the negative MEP sites, which are susceptible to electrophilic attack, were identified around the C5 and C6 atoms of the aromatic ring. thaiscience.info
Global reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These parameters provide a quantitative basis for comparing the reactivity of different molecules. thaiscience.info
Applications in Advanced Organic Synthesis and Materials Science
N-Isopropylaniline as a Key Synthetic Intermediate
This compound's utility as a chemical intermediate is extensive, finding applications in diverse areas from crop protection to coloration. solubilityofthings.com Its reactivity allows for its incorporation into a multitude of complex molecular structures. google.com
Precursor in Specialized Agrochemical Synthesis
This compound is a significant building block in the agricultural chemical industry, particularly in the synthesis of herbicides and pesticides. It serves as an essential intermediate in the production of various crop protection agents. google.com The compound's structure is integral to the efficacy of certain herbicidal agents. For instance, it is a known metabolite of the microbial degradation of the herbicide propachlor (B1678252). nih.gov Furthermore, chlorinated derivatives like N-(2-chloroethyl)-N-isopropylaniline, which are derived from this compound, function as intermediates in herbicide synthesis.
A derivative, 4-fluoro-N-isopropylaniline, also finds use in the preparation of some agrochemicals, although these applications are primarily in non-agricultural research settings. chemshuttle.com The development of analytical methods for detecting residues of agrochemicals and their metabolites, such as 4-fluoro-N-isopropylaniline in crops, underscores its relevance in this field. researchgate.net
Building Block for Pharmaceutical Compounds
The versatility of this compound extends to the pharmaceutical industry, where it serves as a precursor for the synthesis of various biologically active compounds. labscoop.com Its structural framework is a component in the development of new therapeutic agents. For example, the derivative 4-fluoro-N-isopropylaniline is a building block for creating certain antidepressant and antipsychotic molecules. chemshuttle.com The ability of this derivative to participate in cross-coupling reactions like the Suzuki-Miyaura coupling makes it a valuable tool in medicinal chemistry. chemshuttle.com
Intermediate in Dye Chemistry and Textile Applications
Historically and currently, this compound plays a crucial role in the production of dyes and pigments. nih.gov It is a key intermediate in the synthesis of azo dyes, which are widely used for coloring textiles, food, and cosmetics. The electron-donating nature of the isopropyl group on the this compound molecule enhances the performance of the resulting dyes. Specifically, it is used in the synthesis of dyes for acrylic fibers. nih.gov The isomer 4-isopropylaniline (B126951) is also utilized as a dye intermediate. chemicalbull.com
Role in Novel Materials Development
Beyond its traditional uses, this compound is gaining attention in the field of materials science for the development of advanced materials with tailored properties. solubilityofthings.com
Polymeric Materials Synthesis and Characterization
This compound and its derivatives are being explored as monomers for the creation of high-performance polymers. The fluorinated derivative, 4-fluoro-N-isopropylaniline, is used as a monomer in the synthesis of polyimides and other advanced polymers. chemshuttle.com The incorporation of the fluorine substituent can impart enhanced thermal stability and desirable mechanical properties to the resulting polymers. chemshuttle.com The study of polyaniline and its derivatives is a significant area of research in conducting polymers, and nitrogen-substituted derivatives like this compound are of interest for creating polymers with specific electronic and physical properties. metu.edu.tr
Evaluation as an Antioxidant Additive for Hydrocarbon Systems
Aromatic amines, a class to which this compound belongs, are known for their antioxidant properties. mdpi.com These compounds function by scavenging radicals, which helps to prevent the oxidative degradation of materials. mdpi.com N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), a derivative of this compound, is a well-established antioxidant and antiozonant, particularly in the rubber industry for applications like tires. echemi.com Research into the antioxidant capabilities of various amine derivatives is ongoing, with studies evaluating their effectiveness in protecting hydrocarbon-based lubricants from degradation. researchgate.netresearchgate.net The development of new antioxidant additives is crucial for improving the service life of lubricants and other hydrocarbon systems. mdpi.com Recent studies have focused on designing more environmentally friendly antioxidant derivatives to mitigate the ecological impact of their by-products. nih.gov
Catalytic Roles in Organic Transformations
This compound and its substituted analogues serve as crucial precursors for the synthesis of sophisticated ligands used in a variety of metal-catalyzed organic transformations. While this compound itself is not typically a direct catalyst, its structural framework is integral to the design of ligands that modulate the activity and selectivity of metal centers. The steric and electronic properties conferred by the N-isopropyl group play a significant role in the efficacy of these catalytic systems.
Research has demonstrated the utility of this compound-derived ligands, particularly aminophosphines, in transition metal catalysis. These ligands are synthesized by reacting this compound or its derivatives with phosphorus compounds like chlorodiphenylphosphine. dicle.edu.trmetu.edu.tr The resulting (N-diphenylphosphino)-isopropylanilines can then be coordinated to metal centers, such as palladium, to create active catalysts for cross-coupling reactions. dicle.edu.trmetu.edu.tr
For instance, palladium(II) complexes bearing (N-diphenylphosphino)-isopropylaniline ligands have been successfully employed as catalysts in Heck and Suzuki cross-coupling reactions. metu.edu.tr These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The specific substitution pattern on the aniline (B41778) ring (e.g., isopropyl group at the 2- or 4-position) influences the geometry and electronic environment of the metal complex, thereby affecting its catalytic performance. metu.edu.tr Similarly, ruthenium(II) complexes with these aminophosphine (B1255530) ligands have also been prepared and characterized. researchgate.net
Beyond cross-coupling, derivatives such as 4-isopropylaniline are utilized in other significant catalytic processes. One notable example is the intermolecular hydroamination of phenylacetylene, where a layered double metal cyanide (DMC) phase acts as a highly efficient catalyst. rsc.org This reaction, which forms a new carbon-nitrogen bond, showed almost complete conversion of 1,2-epoxyhexane (B74757) in a short time frame when catalyzed by the layered DMC, highlighting the catalyst's superior activity. rsc.org
The steric bulk of the isopropyl group on the nitrogen atom can also exert a notable influence on reaction outcomes. In some cases, this steric hindrance can be detrimental. For example, in copper-catalyzed oxidative N-N bond formation to produce hydrazines, significant steric hindrance, such as that provided by this compound, was found to inhibit the reaction. nih.gov Conversely, in other systems, this steric bulk is advantageous, providing the necessary selectivity and stability to the catalytic complex. For instance, cobalt complexes have been used for the N-alkylation of 4-isopropylaniline with benzyl (B1604629) alcohol, demonstrating the role of this compound derivatives as substrates in catalyzed reactions. uni-bayreuth.de
Theoretical studies have also delved into the catalytic transformations involving this compound derivatives. Density functional theory (DFT) calculations have been used to investigate the reaction mechanism of Cα–H hydroxylation of 4-chloro-N-cyclopropyl-N-isopropylaniline catalyzed by cytochrome P450, providing insights into the metabolic pathways of such compounds. cjcatal.com
The following table summarizes selected catalytic applications involving this compound derivatives.
| Reaction Type | This compound Derivative | Catalyst System | Key Findings | Ref. |
| Suzuki Cross-Coupling | (N-diphenylphosphino)-isopropylanilines | Palladium(II) complexes | The complexes act as effective catalysts for forming C-C bonds. | metu.edu.tr |
| Heck Reaction | (N-diphenylphosphino)-isopropylanilines | Palladium(II) complexes | The complexes catalyze the reaction to afford stilbenes in high yields. | metu.edu.trresearchgate.net |
| Hydroamination | 4-Isopropylaniline | Layered Zn₂Co(CN)₆ (L-DMC) | High catalytic activity for the hydroamination of phenylacetylene. | rsc.org |
| N-Alkylation | 4-Isopropylaniline | Cobalt complex with KOtBu | Effective synthesis of N-benzyl-4-isopropylaniline from 4-isopropylaniline and benzyl alcohol. | uni-bayreuth.de |
| Oxidative N-N Coupling | This compound | CuBr/TMEDA/O₂ | Steric hindrance from the isopropyl group inhibited the formation of the corresponding hydrazine (B178648) product. | nih.gov |
Environmental Biotransformation and Remediation Studies
Microbial Degradation Pathways of N-Isopropylaniline in Environmental Systems
Microbial activity is a primary driver in the breakdown of this compound in the environment. This compound frequently appears as an intermediate in the degradation of more complex synthetic molecules, particularly agricultural herbicides.
This compound is a known metabolite in the microbial degradation of several widely used herbicides, including propachlor (B1678252) and isoproturon (B30282). nih.govnih.govasm.org
Propachlor Degradation: The acetamide (B32628) herbicide propachlor can be broken down by soil microorganisms, leading to the formation of this compound. nih.govinchem.org Studies have shown that certain bacterial consortia and isolated strains can utilize propachlor as a carbon source. nih.govwho.int In one pathway, propachlor undergoes dehalogenation to form N-isopropylacetanilide, which is then metabolized by cleavage of the amide bond to yield this compound. nih.govresearchgate.net This intermediate is further broken down by the microorganisms. nih.gov The persistence of a conjugated form of this compound has been noted in some soils, where it can be detected for up to two years after the application of propachlor. inchem.orgwho.int
Isoproturon Degradation: The phenylurea herbicide isoproturon also degrades in the environment to form 4-isopropylaniline (B126951) (an isomer of this compound). nih.govoup.commdpi.com The degradation process is primarily microbial and typically starts with the stepwise removal of the two methyl groups from the urea (B33335) side chain (N-demethylation). asm.orgoup.com This process forms the metabolites monodemethyl-isoproturon (MDIPU) and didemethyl-isoproturon (DDIPU). mdpi.com Subsequently, the urea side chain is cleaved, resulting in the formation of 4-isopropylaniline. nih.govoup.com In some cases, a direct pathway from MDIPU to 4-isopropylaniline has also been suggested. mdpi.com Fungal metabolism can introduce an alternative pathway by hydroxylating the isopropyl group of isoproturon before the formation of the aniline (B41778) metabolite. asm.org
Table 1: this compound as a Metabolite in Herbicide Degradation
| Herbicide | Herbicide Class | Primary Degradation Pathway Leading to Isopropylaniline | Key Microbial Groups | Reference(s) |
|---|---|---|---|---|
| Propachlor | Acetanilide | Dehalogenation followed by amide bond cleavage | Bacteria (Acinetobacter, Pseudomonas, Moraxella) | nih.gov, who.int, researchgate.net |
| Isoproturon | Phenylurea | N-demethylation followed by urea side-chain cleavage | Bacteria (Sphingomonas, Arthrobacter), Fungi | nih.gov, asm.org, oup.com |
The microbial breakdown of this compound itself has been studied, particularly in the context of its formation from herbicides. When this compound is an intermediate in propachlor degradation by strains like Acinetobacter sp. BEM2, it is further catabolized. nih.gov The identified downstream products include isopropylamine (B41738) and catechol. nih.govresearchgate.net The formation of catechol indicates the subsequent cleavage of the aromatic ring, a critical step toward complete mineralization of the compound to carbon dioxide. nih.gov
For the degradation of isoproturon, the key intermediates leading to the formation of 4-isopropylaniline are N-(4-isopropylphenyl)-N′-methylurea (MDIPU) and N-(4-isopropylphenyl)urea (DDIPU). asm.orgmdpi.com In some fungal pathways, hydroxylated versions of isoproturon and, ultimately, a hydroxylated 4-isopropylaniline are the final identified products. asm.org
Table 2: Identified Biotransformation Intermediates and Products
| Parent Compound | Intermediate/Product | Stage of Degradation | Organism/System Studied | Reference(s) |
|---|---|---|---|---|
| Propachlor | N-isopropylacetanilide | Intermediate | Acinetobacter strain BEM2, Pseudomonas strain PEM1 | nih.gov, researchgate.net |
| Propachlor | This compound | Intermediate | Acinetobacter strain BEM2, Microbial consortium | nih.gov, who.int |
| This compound | Isopropylamine | Product | Acinetobacter strain BEM2 | nih.gov |
| This compound | Catechol | Product | Acinetobacter strain BEM2 | nih.gov |
| Isoproturon | Monodemethyl-isoproturon (MDIPU) | Intermediate | Sphingomonas sp., Soil fungi | asm.org, oup.com |
| Isoproturon | Didemethyl-isoproturon (DDIPU) | Intermediate | Sphingomonas sp. | asm.org, oup.com |
| Isoproturon | 4-isopropylaniline | Intermediate | Sphingomonas sp., Bacterial cultures | nih.gov, asm.org |
Specific microorganisms have been isolated and identified for their ability to degrade herbicides and their this compound metabolites.
For propachlor degradation, the soil bacterium Acinetobacter strain BEM2 can use the herbicide as its sole carbon source, with this compound accumulating as an intermediate during the mid-exponential growth phase. nih.gov Another bacterium, Pseudomonas strain PEM1, also degrades propachlor but does not appear to produce this compound, instead forming acetanilide, suggesting a different metabolic route. nih.gov Earlier studies identified a Moraxella strain that could grow on propachlor as its sole carbon source, and a Xanthobacter strain that grew on one of its metabolites. who.int The induction of catechol 2,3-oxygenase activity in the Moraxella strain indicates enzymatic cleavage of the aromatic ring. who.int
In the case of isoproturon, a bacterial culture capable of mineralizing the herbicide was found to be dominated by a member of the Sphingomonas genus. nih.gov This culture degraded isoproturon via MDIPU, DDIPU, and subsequently 4-isopropylaniline. nih.gov An Arthrobacter species has been shown to mineralize the urea side chain of isoproturon directly, leading to the accumulation of 4-isopropylaniline. asm.org Fungi, including strains of Clonostachys and Mucor, have been identified as capable of hydroxylating the isopropyl side chain of isoproturon, representing an alternative metabolic pathway. asm.org
Table 3: Microbial Strains Involved in this compound Related Metabolism
| Microbial Strain | Parent Herbicide | Role in Degradation | Key Metabolite(s) | Reference(s) |
|---|---|---|---|---|
| Acinetobacter strain BEM2 | Propachlor | Degrades propachlor and its metabolite this compound | This compound, Isopropylamine, Catechol | nih.gov, researchgate.net |
| Pseudomonas strain PEM1 | Propachlor | Degrades propachlor without forming this compound | Acetanilide, Acetamide, Catechol | nih.gov |
| Moraxella sp. | Propachlor | Utilizes propachlor as sole carbon source | 2-chloro-N-isopropyl-acetamide | who.int |
| Sphingomonas sp. | Isoproturon | Mineralizes isoproturon | MDIPU, DDIPU, 4-isopropylaniline | nih.gov, asm.org, oup.com |
| Arthrobacter sp. | Isoproturon | Degrades isoproturon side chain | 4-isopropylaniline | asm.org |
| Clonostachys sp. | Isoproturon | Hydroxylates isoproturon | Hydroxylated isoproturon metabolites | asm.org |
| Mucor sp. | Isoproturon | Hydroxylates isoproturon | Hydroxylated isoproturon metabolites | asm.org |
Identification and Characterization of Biotransformation Intermediates and Products
Environmental Fate and Persistence Mechanisms
The persistence of this compound in the environment is governed by several abiotic factors, including its stability in water and its susceptibility to degradation by light.
This compound is considered to be hydrolytically stable. inchem.org It is resistant to hydrolysis in neutral water. The compound has a pKa value of 5.3, which suggests that in moist soil and water, it will exist partially in its protonated form. nih.gov This protonated form is expected to bind to soil surfaces, which can affect its mobility and availability for other degradation processes. nih.gov
Photochemical degradation is a potential pathway for the removal of this compound from the environment, particularly in the atmosphere. nih.gov In the vapor phase, this compound is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 6 hours. nih.gov Furthermore, like its parent compound aniline, this compound is likely to absorb ultraviolet (UV) light that reaches the Earth's surface (wavelengths greater than 290 nm), suggesting it may undergo direct photolysis in the environment. nih.gov The photodegradation of the parent herbicide isoproturon in water under UV light has also been shown to produce 4-isopropylaniline as a transformation product. mdpi.com
Adsorption and Mobility in Soil and Aquatic Environments
The mobility of this compound in terrestrial and aquatic systems is largely governed by its interaction with soil and sediment particles. A key parameter for assessing this mobility is the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which measures the tendency of a chemical to bind to organic matter in soil. For this compound, the estimated Koc value is 566. nih.gov According to standard classification schemes, this value indicates that this compound is expected to have low mobility in soil. nih.gov
This low mobility is attributed to its propensity for adsorption, the process by which it adheres to the surface of soil particles. Adsorption is influenced by the chemical's properties and the soil composition. This compound's acid dissociation constant (pKa) of 5.3 suggests that in typical moist soil environments, it will exist partially in its protonated (ionized) form. nih.gov This cationic form is expected to bind strongly to the negatively charged surfaces of soil minerals and organic matter, further limiting its movement through the soil profile. nih.gov
Research has demonstrated that the extent of this compound sorption varies with land use, which in turn affects the soil's organic matter content and composition. scielo.org.co A study comparing its retention in soils from a grass buffer strip, a woodland, and a cultivated plot found significant differences. The retention of this compound was highest in the soil from the grass buffer strip. scielo.org.co Furthermore, desorption of the compound was found to be weak across all tested soil types, indicating that once sorbed, it is not easily released back into the soil solution. capes.gov.br
The table below, based on data from a study by Madrigal Monarrez, et al. (2008), compares the soil distribution coefficient (Kd) of this compound (IPA) with two other herbicides in soils from different land uses. A higher Kd value signifies stronger sorption and less mobility.
Table 1: Soil Distribution Coefficients (Kd) in Different Land Uses
Data sourced from Madrigal Monarrez, et al. (2008). scielo.org.co
While sorption to soil organic matter limits leaching into groundwater, other transport pathways may exist. Due to its volatility, this compound may be mobile in the environment, with evaporation from surfaces being a potential route of dissemination. thermofisher.comthermofisher.com
Advanced Remediation Strategies for this compound Contamination
The presence of this compound in the environment, often as a persistent metabolite of herbicides like propachlor, has prompted research into effective remediation strategies. inchem.orgwho.int Advanced methods, including photocatalytic degradation and biological treatments, have shown promise for its removal from contaminated soil and water.
Photocatalytic Degradation Processes
Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor catalysts and light to break down organic pollutants. Studies have identified this compound as a compound that can be effectively degraded using this technology. researchgate.net
In one study, the photocatalytic treatment of water containing a mixture of 44 pesticides, including 4-isopropylaniline, was evaluated. researchgate.net Using titanium dioxide (TiO₂) as the photocatalyst, a significant reduction in pesticide concentrations was achieved. The process can be further enhanced by the addition of other oxidizing agents.
The key findings from this research are summarized in the table below.
Table 2: Efficacy of Photocatalytic Treatment for Pesticide Degradation
Data sourced from a 2014 study on photocatalytic degradation of pesticides. researchgate.net
This process works by illuminating the semiconductor (TiO₂) with light of sufficient energy, which creates highly reactive species like hydroxyl radicals. These radicals then attack and mineralize the organic pollutant molecules. The results indicate that photocatalysis is a viable strategy for remediating water contaminated with this compound. researchgate.netresearchgate.net
Biological Treatment Approaches
Biological treatment utilizes microorganisms to break down contaminants into less harmful substances. This approach is often considered environmentally safe and cost-effective. This compound has been shown to be amenable to biodegradation under various conditions.
In simulated aerobic sewage treatment systems, this compound demonstrates high removal rates. nih.govresearchgate.net The efficiency of removal is dependent on the hydraulic retention time (HRT), which is the average time the contaminated water spends in the reactor. One study found that increasing the HRT from 6 to 24 hours significantly improved the removal of 4-isopropyl aniline. nih.gov The degradation was found to follow first-order kinetics, with a calculated biodegradation half-life of 6.01 hours in aerobic activated sludge. nih.gov
Table 3: Removal of 4-Isopropyl Aniline in a Simulated Aerobic Treatment System
Data sourced from a 2016 study on the degradation of aniline compounds. nih.gov
Specific bacterial strains capable of degrading this compound have also been identified. As this compound is a metabolite of the herbicide propachlor, microorganisms that degrade propachlor are of particular interest. nih.govasm.org Research has identified a soil bacterium, Acinetobacter sp. strain BEM2, which can utilize propachlor as its sole carbon source. nih.govasm.orgnih.gov This strain's metabolic pathway involves the formation of this compound as an intermediate. nih.govnih.gov Crucially, strain BEM2 further metabolizes this compound, using it as a growth substrate and breaking it down into isopropylamine and catechol. nih.govasm.orgnih.gov This demonstrates a complete biological degradation pathway for the compound.
Biochemical Interaction Mechanisms
Mechanisms of Interaction with Molecular Targets and Biological Pathways
N-Isopropylaniline functions as a substrate for various enzymes, initiating a cascade of metabolic events. Its primary molecular interactions occur with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. The interaction with CYP enzymes is central to its biotransformation, influencing its pharmacokinetic profile. The catalytic activity of these enzymes is affected by the binding of this compound, which undergoes both oxidative and reductive metabolic processes.
Research on structurally related compounds provides further insight into potential interactions. For instance, 2-tert-butyl-N-isopropylaniline has been shown to inhibit cytochrome P450 enzymes. The fundamental aniline (B41778) structure is a key determinant of its biological interactions. In some contexts, this compound has demonstrated potential biological activity; one study noted that this compound combined with an anthraquinone (B42736) derivative exhibited anti-tubercular properties. researchgate.net These interactions are largely dependent on the metabolic activation of the aniline structure. oecd.org
Enzymatic Biotransformation Processes in Biological Systems
The biotransformation of this compound is a critical process that determines its metabolic fate and biological activity. This process is predominantly mediated by enzymes that convert the parent compound into various metabolites.
The metabolism of this compound is heavily reliant on the cytochrome P450 system, a family of heme-containing monooxygenases. openeducationalberta.ca These enzymes catalyze the oxidative N-dealkylation of N-alkylanilines. acs.orgacs.org High-valent oxoiron(IV) species within the P450 active site are the key oxidants that facilitate the oxygenation of substrates. acs.orgacs.org The predominant mechanism for these reactions is proposed to be an electron transfer-proton transfer (ET-PT) process. acs.orgacs.orgnih.gov This process involves a rate-limiting electron transfer coupled with a proton transfer. acs.org
Studies using purified cytochrome P450 isoforms to metabolize similar long-chain nitrosamines have demonstrated that CYP2B1 and CYP2E1 are significant contributors to N-dealkylation reactions. nih.gov Phenobarbital induction has been shown to dramatically increase the cleavage of C-N bonds in these compounds, substantially boosting the formation of corresponding aldehydes. nih.gov
Table 1: Key Cytochrome P450-Mediated Reactions in N-Alkylaniline Metabolism
| Reaction Type | Mediating Enzyme System | Proposed Mechanism | Key Oxidant | Ref. |
|---|---|---|---|---|
| Oxidative N-Dealkylation | Cytochrome P450 | Electron Transfer-Proton Transfer (ET-PT) | Oxoiron(IV) species | acs.orgacs.orgnih.gov |
The initial and rate-determining step in the oxidative N-dealkylation of N-alkylanilines is Cα–H hydroxylation. openeducationalberta.cacjcatal.com This reaction involves the insertion of an oxygen atom at the carbon atom alpha to the nitrogen. openeducationalberta.ca Theoretical studies on a related compound, 4-chloro-N-cyclopropyl-N-isopropylaniline, provide a detailed model for this mechanism. cjcatal.comcjcatal.com
The Cα–H hydroxylation of this substrate can occur via two distinct pathways: one targeting the isopropyl group and the other targeting the cyclopropyl (B3062369) group. cjcatal.com The activation of the Cα–H bond proceeds through a concerted hydrogen atom transfer process. cjcatal.com This reaction is spin-selective, favoring the low-spin doublet state due to a significantly higher energy barrier on the high-spin quartet state. cjcatal.com
Computational analysis of the energy barriers for the two pathways in 4-chloro-N-cyclopropyl-N-isopropylaniline predicts that Cα–H hydroxylation at the cyclopropyl group is favored over hydroxylation at the isopropyl group. cjcatal.com This selectivity leads to a predicted reaction rate ratio of 1.8:1 for N-decyclopropylation versus N-deisopropylation. cjcatal.com
Following Cα–H hydroxylation, an unstable carbinolamine intermediate is formed, which then spontaneously decomposes. openeducationalberta.ca This decomposition results in the cleavage of the C-N bond, yielding a dealkylated aniline and an aldehyde (e.g., formaldehyde (B43269) or acetone). openeducationalberta.ca
The N-dealkylation of N,N-dialkylanilines by model oxoiron(IV) complexes, which mimic the action of cytochrome P450, has been shown to proceed via an electron transfer-proton transfer (ET-PT) mechanism. acs.orgacs.orgnih.gov However, a hydrogen atom transfer (HAT) mechanism has also been proposed as a possibility. acs.org In the case of 4-chloro-N-cyclopropyl-N-isopropylaniline, the metabolic branching ratio reflects the selectivity of the initial hydroxylation step, with N-decyclopropylation being the dominant pathway (64%) and N-deisopropylation being the minor pathway (36%). cjcatal.com
After initial Phase I metabolism by cytochrome P450, the resulting metabolites of this compound can undergo Phase II conjugation reactions. Glucuronidation is a significant pathway in this process. umanitoba.canih.gov Metabolites of the herbicide propachlor (B1678252), which contains the this compound moiety, are known to be metabolized into glucuronides by glucuronidase enzymes. nih.gov
These glucuronide conjugates are typically more water-soluble and are secreted with the bile. nih.gov This can lead to an enterohepatic circulation, where the biliary glucuronides are later metabolized by gut microflora, releasing non-polar compounds that can be reabsorbed. nih.govepa.gov Studies on the environmental fate of propachlor have also identified conjugated this compound as a persistent metabolite in soil. who.int
Cytochrome P450-Mediated Metabolic Pathways (Oxidative and Reductive)
Cα–H Hydroxylation Mechanisms and Selectivity
Mechanistic Basis of Methemoglobinemia Induction
A significant toxicological effect associated with this compound and other aniline derivatives is the induction of methemoglobinemia. nj.gov This condition is characterized by the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin, which is incapable of binding and transporting oxygen. aoemj.org
The mechanism is not typically caused by this compound directly but by its reactive metabolites. aoemj.orgresearchgate.net The metabolic pathway involves N-oxidation, a process also mediated by cytochrome P450 enzymes like aniline hydroxylase. oecd.orgnih.gov This oxidation produces metabolites such as the corresponding phenylhydroxylamine and nitrosobenzene (B162901) derivatives. researchgate.net These metabolites are potent oxidizing agents that react with hemoglobin, leading to the formation of methemoglobin. aoemj.orgresearchgate.net This results in the clinical symptoms of methemoglobinemia, including cyanosis, headache, fatigue, and dizziness, as the oxygen-carrying capacity of the blood is diminished. nj.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula | Role/Context |
|---|---|---|
| This compound | C₉H₁₃N | Subject of the article |
| Aniline | C₆H₇N | Parent compound, reference for metabolic pathways |
| Acetone (B3395972) | C₃H₆O | Potential N-dealkylation product |
| Acetanilide | C₈H₉NO | Metabolite of propachlor degradation |
| Anthraquinone | C₁₄H₈O₂ | Mentioned in a study on anti-tubercular activity |
| 4-Chloro-N-cyclopropyl-N-isopropylaniline | C₁₂H₁₆ClN | Related compound studied for P450 metabolism |
| Cytochrome P450 | Enzyme Family | Key enzyme system in metabolism |
| Formaldehyde | CH₂O | Potential N-dealkylation product |
| Glucuronic acid | C₆H₁₀O₇ | Involved in Phase II conjugation |
| Methemoglobin | Protein | Oxidized form of hemoglobin |
| Nitrosobenzene | C₆H₅NO | Reactive metabolite implicated in methemoglobinemia |
| Phenylhydroxylamine | C₆H₇NO | Reactive metabolite implicated in methemoglobinemia |
| Propachlor | C₁₁H₁₄ClNO | Herbicide containing the this compound moiety |
Elucidation of Anti-tubercular Activity Mechanisms
While this compound itself is not a frontline anti-tubercular agent, its structural motif is a key component in various synthetic compounds that exhibit significant activity against Mycobacterium tuberculosis. Research into the biochemical interaction mechanisms has largely focused on these derivatives, revealing several potential pathways through which the this compound moiety contributes to the inhibition of mycobacterial growth. The primary mechanisms elucidated to date involve the inhibition of essential enzymes in M. tuberculosis.
Recent studies have highlighted that derivatives of this compound show potential in antimicrobial applications, specifically against Mycobacterium tuberculosis (MTB). The anti-tubercular properties are often observed when this compound is incorporated into larger molecular structures, such as with anthraquinone or indole (B1671886) moieties.
One notable area of investigation involves this compound-based anthraquinone mono-azo molecules, which have demonstrated significant resistance against Mycobacterium tuberculosis. researchgate.net In molecular docking studies, a synthesized compound combining this compound with anthraquinone showed a strong binding energy of -10.0 kcal/mol with the MTB protein target 3ZXR, suggesting a potent inhibitory interaction. researchgate.net
Furthermore, N-phenylindole derivatives, where an isopropyl group is attached to the nitrogen of the indole, have been identified as potent inhibitors of Polyketide synthase 13 (Pks13). mdpi.com This enzyme is crucial for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. mdpi.com The inhibition of Pks13 disrupts the formation of this protective barrier, leading to bacterial cell death. mdpi.com
Another identified mechanism involves the inhibition of the enhanced intracellular survival (Eis) enzyme by sulfonamide analogues incorporating an this compound structure. The Eis enzyme is responsible for conferring resistance to the aminoglycoside antibiotic kanamycin (B1662678) by acetylating it. nih.gov Derivatives of this compound have been shown to inhibit this enzyme, thereby restoring the efficacy of kanamycin against resistant strains of M. tuberculosis. nih.gov
The following data from various studies on this compound derivatives highlight their anti-tubercular potential:
Table 1: Anti-tubercular Activity of N-Phenylindole Derivatives against M. tuberculosis H37Rv
| Compound | Modification on Indole Nitrogen | MIC (µg/mL) |
|---|---|---|
| 14 | H | 16 |
| 15 | Methyl | >32 |
| 16 | Isopropyl | 32 |
| 18 | Phenyl | 2 |
| 45 | N-phenyl with para-phenyl substitution | 0.0625 |
| 58 | N-phenyl with para-bromo substitution | 0.125 |
Data sourced from a study on N-phenylindole derivatives as Pks13 inhibitors. mdpi.com
Table 2: Inhibitory Activity of Sulfonamide Derivatives against Eis Enzyme and M. tuberculosis
| Compound | Aniline Moiety | Eis IC₅₀ (µM) | KAN MIC in Mtb K204 (µg/mL) |
|---|---|---|---|
| 31 | Unsubstituted aniline | 5.8 ± 1.8 | >10 |
| 33 | p-Isopropylaniline | 0.25 ± 0.06 | 2.5-5 |
| 43 | m-Isopropylaniline | 0.23 ± 0.03 | 2.5-5 |
Data from a study on sulfonamide-based inhibitors of the Eis enzyme. nih.gov
Table 3: Anti-tubercular Activity of Various this compound Derivatives
| Derivative Class | Target/Observation | Activity Metric | Value |
|---|---|---|---|
| Anthraquinone mono-azo derivative | MTB protein target 3ZXR | Binding Energy | -10.0 kcal/mol |
| Substituted-N-(...)-benzamide derivatives | M. tuberculosis H37Ra | IC₅₀ | 1.35 to 2.18 µM |
Data compiled from studies on anthraquinone and benzamide (B126) derivatives. researchgate.netsmolecule.com
These findings underscore the importance of the this compound scaffold in the design of novel anti-tubercular agents. The elucidated mechanisms, primarily centered on enzyme inhibition, provide a solid foundation for the further development of more potent and specific drugs to combat tuberculosis.
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for isolating N-Isopropylaniline from complex mixtures and determining its concentration. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been extensively developed for this purpose.
HPLC is a versatile technique for analyzing this compound, particularly in air samples and as a residue. Method development often focuses on achieving high sensitivity, accuracy, and efficiency.
Several studies have established robust HPLC methods for the determination of this compound. For instance, a method for analyzing this compound in workplace air involves collection on a silicone tube, dissolution in acetonitrile, and subsequent analysis using an HPLC system with a UV detector. nih.gov This method demonstrated excellent linearity over a concentration range of 0.0 to 100.0 µg/ml, with a low detection limit of 0.005 µg/ml. nih.gov The validation of this method showed high average recoveries (96.2%-101.3%), good precision with within-run and between-run variations below 5%, and high desorption and sampling efficiencies. nih.gov
Another approach developed by the Occupational Safety and Health Administration (OSHA) uses acid-treated glass fiber filters for sample collection. The filters are extracted with methyl alcohol, and the free amine is analyzed by paired-ion HPLC with a UV detector. osha.gov This method is suitable for determining concentrations around the permissible exposure limit (PEL) without needing derivatization to enhance sensitivity. osha.gov
For the separation of related compounds, such as 4-Chloro-N-isopropylaniline, reverse-phase (RP) HPLC methods have been developed using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid for mass spectrometry compatibility. sielc.com These methods are often scalable for preparative separations and suitable for pharmacokinetic studies. sielc.com
Table 1: Summary of HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 (Workplace Air) nih.gov | Method 2 (OSHA) osha.gov | Method 3 (Related Compound) sielc.com |
| Sample Collection | Silicone tube | Sulfuric acid-treated glass fiber filters | Not specified |
| Mobile Phase | Acetonitrile/Water | Methyl alcohol/Water with ion-pairing agent | Acetonitrile/Water/Phosphoric Acid (or Formic Acid for MS) |
| Stationary Phase/Column | Not specified | Not specified | Newcrom R1 |
| Detector | UV | UV | UV/MS |
| Linear Range | 0.0 - 100.0 µg/ml | Not specified | Not specified |
| Detection Limit | 0.005 µg/ml | 1.7 ng per injection | Not specified |
| Recovery | 96.2% - 101.3% | Not specified | Not specified |
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a primary technique for the analysis of this compound, especially for monitoring workplace atmospheres.
A validated GC-FID method for determining this compound in air samples involves collection using a silica (B1680970) gel tube, desorption with acetone (B3395972), and separation on a DB-WAX column. nih.gov This method provides a wide linear range (1.40 to 665.0 µg/ml) and a low minimum detectable concentration of 0.056 mg/m³ for a 7.5 L air sample. nih.gov The method's accuracy is high, with recovery rates between 96% and 99%, and it demonstrates good precision. nih.gov
GC-MS is also widely used for the identification and quantification of this compound. The NIST Mass Spectrometry Data Center reports a standard non-polar Kovats retention index of 1127.2 for this compound. nih.gov GC-MS analysis provides characteristic mass spectra, with a molecular ion peak at m/z 135 and a prominent base peak at m/z 120, corresponding to the loss of a methyl group. nih.govrsc.orgrsc.org This technique is fundamental in reaction monitoring, such as in the synthesis of this compound via the N-alkylation of aniline (B41778). rsc.org Commercial suppliers often use GC to specify the purity of this compound, which is typically greater than 97.5-99.0%. thermofisher.com
Table 2: Summary of Gas Chromatography (GC) Parameters for this compound
| Parameter | Method 1 (Workplace Air) nih.gov | Method 2 (GC-MS Analysis) nih.govrsc.org |
| Sample Collection | Silica gel tube | Direct injection of reaction mixture |
| Desorption/Solvent | Acetone | Dichloromethane or other suitable solvent |
| Column | DB-WAX | Not specified (typically non-polar) |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Linear Range | 1.40 - 665.0 µg/ml | Not applicable |
| Key m/z peaks | Not applicable | 135 (M+), 120 (base peak) |
| Kovats Index | Not specified | 1127.2 (standard non-polar) nih.gov |
High-Performance Liquid Chromatography (HPLC) Method Development
Mass Spectrometry (MS) for Identification and Structural Elucidation
Mass spectrometry is an indispensable tool for confirming the identity of this compound and elucidating the structure of its related metabolites and degradation products. High-resolution and tandem mass spectrometry techniques offer exceptional sensitivity and specificity.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. This capability is critical for identifying metabolites and degradation products of substances that can yield this compound.
For example, this compound is a known microbial metabolite of the herbicide Propachlor (B1678252). In studies of Propachlor degradation by soil bacteria, intermediates are identified using techniques like GC-MS. asm.org The mass spectrum of one such metabolite showed a molecular ion at m/z 136 and a key fragment at m/z 120, which was consistent with the mass spectrum of authentic this compound, confirming its formation in the degradation pathway. asm.org
HRMS has also been used to characterize novel compounds synthesized from this compound derivatives. In one study, HRMS (ESI) was used to confirm the structure of a quinazolinamine derivative, with the experimental mass (found: 341.1780 [M+H]+) closely matching the calculated mass (calcd: 341.1766 [M+H]+). mdpi.com Similarly, it is employed in characterizing complex organometallic structures involving aniline derivatives, where the high mass accuracy and characteristic isotopic patterns are used to confirm elemental composition. mdpi.com The development of reliable data processing strategies for LC-HRMS allows for comprehensive nontarget screening, which is essential for identifying unknown transformation products in environmental samples. acs.org
LC-MS/MS is the gold standard for trace-level residue analysis due to its superior sensitivity and selectivity. It is particularly effective for analyzing this compound and its derivatives in complex matrices like food and environmental samples.
A robust LC-MS/MS method was developed for the determination of oxyacetanilide residue, which is measured as its metabolite, 4-fluoro-N-isopropylaniline, in wheat grain and straw. jrfglobal.comresearchgate.net This high-throughput method demonstrated excellent linearity, trueness, and reproducibility, with a low limit of quantification (LOQ) of 0.01 mg/kg in grain. jrfglobal.comresearchgate.net The analysis monitored two precursor/product ion transitions (154/112 and 154/95) to ensure true positive identification. jrfglobal.comresearchgate.net The mean recovery for the target analyte was in the range of 72.30% to 80.50%, with a relative standard deviation (%RSD) below 7%. jrfglobal.comresearchgate.net
LC-MS/MS is listed as a technique for analyzing for this compound in various food products, including meat, poultry, and eggs, as part of residue and contaminant testing programs. symbiolabs.com.aunata.com.au These methods are part of multi-residue analyses that can detect a wide range of pesticides and industrial chemicals. cfs.gov.hk The use of tandem mass spectrometry (MS/MS) minimizes matrix interference and allows for unequivocal quantification at very low levels. d-nb.infoembrapa.br
Table 3: LC-MS/MS Parameters for Residue Analysis of this compound Derivative
| Parameter | Value (Analysis of 4-fluoro-N-isopropylaniline in Wheat) jrfglobal.comresearchgate.net |
| Technique | Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Positive Ion-Spray |
| Matrix | Wheat (Grain & Straw) |
| Quantification Transition | m/z 154 -> 112 |
| Confirmation Transition | m/z 154 -> 95 |
| Linear Range | 0.00008 - 0.01 mg/L (correlation coefficient >0.99) |
| LOQ (Grain) | 0.01 mg/kg |
| LOQ (Straw) | 0.05 mg/kg |
| Mean Recovery | 72.30% – 80.50% |
| Reproducibility (%RSD) | ≤ 7% |
High-Resolution Mass Spectrometry (HRMS) for Metabolite and Degradation Product Identification
Advanced Spectroscopic Methods for Molecular Characterization
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular structure of this compound, serving as essential tools for its definitive characterization.
¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons between δ 6.73 and 7.37 ppm, a multiplet for the methine (CH) proton of the isopropyl group around δ 3.75-3.82 ppm, a broad singlet for the amine (NH) proton around δ 3.55 ppm, and a doublet for the six methyl (CH₃) protons at approximately δ 1.36 ppm. rsc.org
The ¹³C NMR spectrum provides further structural confirmation. nih.govchemicalbook.com Data from various sources show characteristic peaks for the aromatic carbons and the aliphatic carbons of the isopropyl group. rsc.org
Fourier-Transform Infrared (FTIR) spectroscopy reveals the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands. These include a band for the N-H stretch, typically around 3410 cm⁻¹, and strong bands for aromatic C=C stretching in the 1604-1507 cm⁻¹ region. nih.govrsc.org Other bands corresponding to C-N stretching and aromatic C-H bending are also present, providing a unique fingerprint for the compound. rsc.orgnist.gov
Table 4: Key Spectroscopic Data for this compound
| Spectroscopy Type | Key Peaks / Shifts | Reference(s) |
| ¹H NMR (CDCl₃) | δ 7.37-6.73 (m, 5H, Ar-H), δ 3.82-3.75 (m, 1H, CH), δ 3.55 (br s, 1H, NH), δ 1.36 (d, 6H, CH₃) | rsc.org |
| ¹³C NMR (DMSO-d₆) | δ 1.13 (d, 6H), 3.58 (m, 1H), 5.30 (d, 1H), 6.49 (t, 1H), 6.55 (d, 2H), 7.06 (t, 2H) (Note: this is ¹H NMR data from a source, ¹³C data is less specifically detailed in search results) | |
| FTIR (ATR/Neat) | ~3410 cm⁻¹ (N-H stretch), ~1604 cm⁻¹ (aromatic C=C stretch), ~1507 cm⁻¹ (aromatic C=C stretch), ~731 cm⁻¹ (C-H bend) | nih.govrsc.org |
| Mass Spec (EI) | m/z 135 (Molecular Ion), m/z 120 (Base Peak, [M-15]⁺) | nih.govrsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. For instance, in a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, the methyl protons of the isopropyl group appear as a doublet at approximately 1.13 ppm due to coupling with the adjacent methine proton. The methine proton itself appears as a multiplet around 3.58 ppm. The proton attached to the nitrogen atom (N-H) gives rise to a doublet at about 5.30 ppm. The aromatic protons on the benzene (B151609) ring produce signals in the range of 6.49 to 7.06 ppm, with their specific chemical shifts and coupling patterns revealing their positions on the ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom in the molecule. In deuterated chloroform (B151607) (CDCl₃), the spectrum would typically show peaks for the methyl carbons of the isopropyl group, the methine carbon, and the distinct carbons of the aromatic ring. guidechem.comchemicalbook.com The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene ring.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Type | Approximate Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Isopropyl -CH₃ | 1.13 | Doublet | 6.3 |
| Isopropyl -CH | 3.58 | Multiplet | - |
| N-H | 5.30 | Doublet | 8.0 |
| Aromatic -CH | 6.49 | Triplet | 7.2 |
| Aromatic -CH | 6.55 | Doublet | 7.8 |
| Aromatic -CH | 7.06 | Triplet | 7.6 |
Data obtained in DMSO-d6 solvent.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. rtilab.com The FT-IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. bruker.comupi.edu
Key characteristic absorption bands for this compound include:
N-H Stretching: A prominent band in the region of 3500-3200 cm⁻¹ corresponds to the stretching vibration of the amine (N-H) group. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the isopropyl group are observed just below 3000 cm⁻¹. spectroscopyonline.com
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to bands in the 1600-1400 cm⁻¹ region. spectroscopyonline.com
C-N Stretching: The stretching vibration of the C-N bond is usually found in the 1350-1000 cm⁻¹ range.
The precise positions and intensities of these bands provide a unique "fingerprint" for this compound, confirming the presence of its key functional groups. upi.edu For instance, in a derivative like 4-Chloro-N-isopropylaniline, a C-Cl stretch appears near 750 cm⁻¹.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3500-3200 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C=C Aromatic Ring Stretch | 1600-1400 |
| C-N Stretch | 1350-1000 |
UV-Visible Spectroscopy and Photoluminescence Studies for Electronic Transitions and Degradation Monitoring
UV-Visible spectroscopy provides insights into the electronic transitions within the this compound molecule. Aniline and its derivatives absorb UV light, and the absorption maxima can be influenced by the solvent and substituents. guidechem.comnih.gov this compound is expected to have an absorption spectrum that extends beyond 290 nm, which suggests it can undergo direct photolysis in the environment. guidechem.com For example, a derivative, 4-Chloro-N-isopropylaniline, has a maximum absorbance (λmax) at approximately 270 nm. The study of its UV-Vis absorption spectra has shown a strong and broad absorption band between 200 and 400 nm. researchgate.net
Photoluminescence studies, which examine the light emitted by a molecule after absorbing light, can provide further information about its excited states. Such studies have been conducted on derivatives of this compound, for instance, in the investigation of Schiff base ligands and their metal complexes for DNA binding and replacement properties. bohrium.com Laser flash photolysis experiments on this compound have been used to study its oxidative properties, showing a transient signal for its radical cation (N-IPA•+) with a maximum absorbance around 445 nm. acs.org This technique is also valuable for monitoring the degradation of this compound, for example, in studies of its photocatalytic degradation. researchgate.net
X-ray Diffraction (XRD) for Crystal Structure Determination
Surface-Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy, Raman Spectroscopy)
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. Studies on the deactivation of catalysts used in the synthesis of this compound have employed XPS to analyze the surface of the catalyst, providing insights into the deactivation mechanism. orientjchem.org XPS has also been used to study the adsorption kinetics and reaction extent of this compound derivatives on surfaces. molaid.com
Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of light, provides vibrational information that is complementary to FT-IR spectroscopy. bruker.com It is particularly useful for studying molecules in aqueous solutions. Surface-Enhanced Raman Scattering (SERS) has been used to study aniline and its derivatives, including 2-isopropylaniline (B1208494). researchgate.netscirp.org The SERS spectra provide enhanced signals that can be used for the sensitive detection and characterization of these compounds. scirp.org
Derivatization and Analogues: Synthesis and Mechanistic Insights
Synthesis of Halogenated N-Isopropylaniline Derivatives (e.g., Chloro-, Fluoro-)
The introduction of halogen atoms onto the this compound scaffold is achieved through various synthetic strategies, yielding compounds that are often important intermediates in the production of pharmaceuticals and agrochemicals. chemicalbook.comchemicalbull.com
Fluoro-Derivatives: The synthesis of 4-Fluoro-N-isopropylaniline can be accomplished through several routes. One common method is the reductive alkylation of 4-fluoroaniline (B128567) with acetone (B3395972). google.com In a typical procedure, 4-fluoroaniline and acetone are reacted in glacial acetic acid, followed by reduction with sodium borohydride (B1222165). prepchem.com The reaction mixture is then made alkaline, and the product is extracted and purified by distillation, affording yields of over 70%. prepchem.com Alternative methods include the catalytic alkylation of p-fluoronitrobenzene using acetone and hydrogen in the presence of a transition metal catalyst like platinum on carbon. google.comgoogle.com Another approach involves the N-alkylation of 4-fluoroaniline with an isopropyl halide, such as isopropyl bromide, often facilitated by a phase-transfer catalyst. google.com A two-step variant of this method first forms the 4-fluoro-N-isopropylphenylammonium halide salt, which is then treated with a base to yield the final product. google.com
Chloro-Derivatives: The industrial preparation of 4-Chloro-N-isopropylaniline typically involves either the direct chlorination of isopropylaniline or the N-alkylation of 4-chloroaniline (B138754). Direct chlorination uses a chlorine source like hydrogen chloride or chlorine gas under controlled temperatures to achieve selective chlorination at the para-position. The N-alkylation route reacts 4-chloroaniline with an isopropyl halide (e.g., isopropyl bromide) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. google.com The synthesis of other chlorinated analogues, such as 3-chloro-N-isopropylaniline, can be achieved by the reductive amination of 3-chloronitrobenzene with acetone and hydrogen over a palladium-charcoal catalyst. google.com Furthermore, more complex derivatives like 2-amino-4-chloro-N-isopropylaniline are synthesized by the reduction of a nitro precursor, 4-chloro-N-isopropyl-2-nitroaniline, using zinc powder and hydrochloric acid in ethanol. prepchem.com
Table 1: Synthesis Methods for Halogenated this compound Derivatives
| Derivative | Starting Materials | Reagents/Catalyst | Key Conditions | Ref. |
|---|---|---|---|---|
| 4-Fluoro-N-isopropylaniline | 4-Fluoroaniline, Acetone | Sodium Borohydride, Acetic Acid | Cool to 10°C, then stir at room temp. | prepchem.com |
| 4-Fluoro-N-isopropylaniline | 4-Fluoroaniline, Isopropyl Halide | Phase-Transfer Catalyst, Acid Binding Agent | 0–150°C, then 20–60°C | google.com |
| 4-Chloro-N-isopropylaniline | Isopropylaniline | Chlorine Gas or HCl | Controlled moderate temperatures | |
| 4-Chloro-N-isopropylaniline | 4-Chloroaniline, Isopropyl Bromide | Base (e.g., KOH), DMF | 80–100°C | |
| 3-Chloro-N-isopropylaniline | 3-Chloronitrobenzene, Acetone | H₂, Palladium/Charcoal | 100°C, 100 bar H₂ pressure | google.com |
| 2-Amino-4-chloro-N-isopropylaniline | 4-Chloro-N-isopropyl-2-nitroaniline | Zinc Powder, HCl | Neutralization with aqueous ammonia | prepchem.com |
| 2,4-Difluoro-N-isopropylaniline | 2,4-Difluoroaniline, Isopropyl Halide | High-boiling solvent (optional) | ≥ 80°C | google.com |
Structure-Reactivity Relationships in Substituted this compound Analogues
The relationship between the molecular structure of this compound analogues and their chemical reactivity is a critical area of study. Substituents on the aromatic ring and modifications to the alkyl group on the nitrogen atom can profoundly influence steric hindrance, electronic properties, and reaction mechanisms.
The presence of the isopropyl group itself introduces significant steric effects. For instance, an isopropyl group at the ortho position can increase steric hindrance compared to para-substituted analogues, which in turn influences reaction kinetics. Research on N-arylpyrazoles derived from 2-isopropylaniline (B1208494) has shown that the bulky ortho-isopropyl group can hinder the free rotation about the bond axis between the phenyl and heterocyclic rings. rsc.orgrsc.org This restricted rotation can lead to the existence of stable rotational isomers (atropisomers), a phenomenon detectable by NMR spectroscopy. rsc.orgrsc.org
The electronic nature of substituents on the phenyl ring also dictates reactivity. Studies on N-cyclopropylaniline (CPA), a close structural analogue, provide valuable insights. Electron-donating groups (EDGs) on the aniline (B41778) ring are known to lower the single-electron transfer (SET) oxidation potential, making the molecule easier to oxidize. acs.org Conversely, these EDGs can stabilize the resulting nitrogen radical cation through resonance, which slows the rate of subsequent reactions like the ring-opening of the cyclopropyl (B3062369) group. acs.org Electron-withdrawing groups (EWGs) have the opposite effect, increasing the oxidation potential while destabilizing the radical cation. acs.org These principles can be extrapolated to this compound analogues, where EDGs would be expected to facilitate initial oxidation but potentially slow subsequent steps, while EWGs would hinder initial oxidation. This interplay is crucial in contexts like photochemical oxidation and enzymatic metabolism. acs.org
Comparative Mechanistic Studies of Derivative Transformations (e.g., Cytochrome P450 Metabolism of Chlorinated Derivatives)
The transformation of this compound derivatives, particularly through metabolic processes, offers a window into their biological activity and potential toxicity. Cytochrome P450 (CYP) enzymes are a major family of proteins responsible for the Phase I metabolism of a vast array of xenobiotics, including aniline derivatives. nih.govmdpi.com These enzymes catalyze a variety of oxidative reactions. nih.gov
A key area of investigation is the comparative metabolism of different analogues. A theoretical study using density functional theory (DFT) on the cytochrome P450-catalyzed metabolism of 4-Chloro-N-cyclopropyl-N-isopropylaniline, an analogue containing both isopropyl and cyclopropyl groups, provides a compelling mechanistic comparison. The study revealed two primary hydroxylation pathways: N-deisopropylation and N-decyclopropylation. The results indicated that N-decyclopropylation is the dominant metabolic pathway, with a calculated selectivity of 64%, due to a lower activation energy barrier compared to the N-deisopropylation pathway (36% selectivity). This preference is attributed to the electronic and steric effects introduced by the cyclopropyl group, which favor its selective metabolic cleavage. This finding is critical for drug design, as it highlights how different N-alkyl groups on a chlorinated aniline core can be selectively targeted by metabolic enzymes, potentially leading to different metabolic profiles and toxicological outcomes.
Photochemical studies also provide comparative insights. In experiments comparing the photooxidation of N-cyclopropylaniline (CPA) and this compound (N-IPA), N-IPA was used as a positive control. acs.org Its structural similarity, but lack of a reactive cyclopropyl ring, allows it to form a radical cation that is susceptible to simple back-electron transfer to its neutral state, contrasting with the irreversible ring-opening seen in CPA. acs.org Such comparative studies are essential for developing probes to study oxidative processes in environmental and biological systems.
Synthesis and Properties of N-Isopropylphenylammonium Salts
This compound, as a secondary amine, is basic and readily reacts with acids to form N-isopropylphenylammonium salts. The synthesis is typically a straightforward acid-base reaction where this compound is treated with a suitable acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), in an appropriate solvent. The lone pair of electrons on the nitrogen atom accepts a proton from the acid, forming a positively charged ammonium (B1175870) cation and the corresponding anion from the acid.
For example: C₆H₅NHCH(CH₃)₂ + HCl → [C₆H₅NH₂CH(CH₃)₂]⁺Cl⁻ (this compound + Hydrochloric Acid → N-Isopropylphenylammonium Chloride)
These salts are generally expected to be crystalline solids at room temperature, a property common to many organic ammonium salts. rsc.org Their physical properties, such as melting point and solubility, are dictated by the nature of both the cation and the anion. Salts with anions like bis(trifluoromethylsulfonyl)imide (NTf₂) may even be liquids at room temperature (ionic liquids), whereas those with chloride or hexafluorophosphate (B91526) anions tend to be solids with higher melting points. rsc.org N-isopropylphenylammonium salts are typically soluble in polar solvents like water, alcohols, and dimethylformamide (DMF), but insoluble in nonpolar solvents such as hexane. rsc.orgmdpi.com The thermal stability of these salts can vary, with decomposition temperatures often exceeding 100°C, depending on the anion. rsc.org
Table 2: Predicted Properties of N-Isopropylphenylammonium Salts
| Salt Name | Cation | Anion | Predicted Physical State | Predicted Solubility |
|---|---|---|---|---|
| N-Isopropylphenylammonium Chloride | [C₆H₅NH₂CH(CH₃)₂]⁺ | Cl⁻ | Crystalline Solid | Soluble in water, alcohols |
| N-Isopropylphenylammonium Bromide | [C₆H₅NH₂CH(CH₃)₂]⁺ | Br⁻ | Crystalline Solid | Soluble in water, alcohols |
| N-Isopropylphenylammonium Tetrafluoroborate | [C₆H₅NH₂CH(CH₃)₂]⁺ | BF₄⁻ | Crystalline Solid | Soluble in polar organic solvents |
Concluding Remarks and Future Research Perspectives
Current Research Gaps and Challenges in N-Isopropylaniline Chemistry
The chemistry of this compound, while established in certain industrial applications, presents several notable research gaps and challenges that warrant further investigation. A significant gap exists in the comprehensive understanding of its toxicological profile. While acute toxicity data is available, there is a lack of information regarding the effects of chronic exposure and detailed human epidemiological data, which complicates thorough risk assessment. nj.gov Furthermore, its potential as a carcinogen has not been adequately tested in animal studies. nj.gov
From a synthetic chemistry perspective, challenges remain in developing more efficient and selective catalytic systems for its production and derivatization. For instance, in the isopropylation of aniline (B41778), the deactivation of catalysts like B-Zeolite over repeated cycles is a significant hurdle. The blockage of pores and poisoning of active sites by nitrogenous compounds and coke formation are presumed causes that require further investigation to enhance catalyst longevity and stability. orientjchem.org Conflicting reports also exist regarding the role of certain elements in catalysts, highlighting a need for more systematic studies.
The reactivity of this compound also presents challenges. While it is known to react with various compound classes, such as isocyanates and peroxides, detailed characterization of the resulting products and reaction mechanisms is often lacking. Furthermore, its use as a substrate in certain biocatalytic reactions is limited. For example, it has been shown to be a poor substrate for enzymes like EDDS lyase, likely due to its steric bulk and the diminished nucleophilicity of the aromatic amine. acs.org Overcoming these enzymatic limitations could open new avenues for its application in green chemistry.
Another area requiring more research is its environmental fate and transformation. While it is known to be a metabolite in the degradation of the herbicide propachlor (B1678252), and its microbial degradation pathway has been studied, more comprehensive data on its photolysis and long-term persistence of its metabolites in various environmental compartments is needed. who.int
Finally, the direct synthesis of certain chiral N-arylated amino acids remains a significant challenge in organic chemistry, and developing methods that can efficiently incorporate sterically hindered anilines like this compound is an ongoing area of research. acs.orgresearchgate.net
Emerging Methodologies and Interdisciplinary Research Approaches
Recent advancements in synthetic and analytical methodologies are poised to address some of the existing challenges in this compound chemistry and open up new research avenues. The development of novel catalytic systems is a key area of progress. For instance, the use of magnetic nanoparticles as catalyst supports offers advantages such as easy separation and recycling, which could be applied to the synthesis of this compound and its derivatives. chemmethod.com Furthermore, catalyst- and additive-free synthesis methods are emerging, providing more environmentally friendly and operationally simple routes to aniline derivatives. beilstein-journals.org
In the realm of functionalization, C-H bond activation has become a powerful tool. Copper-catalyzed radical relay strategies, for example, enable the selective functionalization of benzylic C(sp3)-H bonds, a methodology that could be extended to derivatives of this compound. chinesechemsoc.org Similarly, cobalt-catalyzed site-selective functionalization of aniline derivatives with reagents like hexafluoroisopropanol demonstrates the potential for introducing valuable fluoroalkyl groups. researchgate.net The development of one-pot, multi-component reactions also represents a significant step forward in synthesizing complex poly-substituted anilines from simple starting materials. chemmethod.com
Interdisciplinary approaches are also becoming increasingly important. The combination of experimental studies with computational and quantum chemical calculations is providing deeper insights into the electronic structure, reactivity, and intermolecular interactions of aniline derivatives. mdpi.comlodz.pl This can aid in the rational design of new catalysts and the prediction of reaction outcomes. For instance, DFT calculations have been used to understand the role of π-π interactions in enantioselective annulation reactions of arylamines. nih.gov
Biocatalysis, despite some current limitations with this compound itself, remains a promising area. acs.org Future research could focus on enzyme engineering to create biocatalysts that can accommodate bulkier substrates like this compound, enabling the synthesis of chiral compounds with high enantioselectivity. The use of this compound in frustrated Lewis pair (FLP) chemistry is another emerging area, where the combination of a sterically hindered Lewis acid and base can facilitate the activation of small molecules. researchgate.net
The study of this compound and its derivatives is also benefiting from advancements in analytical techniques. Surface Enhanced Raman Spectroscopy (SERS) is being used to study the adsorption and chemical enhancement of anilines on nanoparticle surfaces, which can provide valuable information about their interactions and detection at very low concentrations. researchgate.net
Future Directions for Novel Applications and Derivatization Strategies
Future research into this compound is likely to focus on the development of novel applications and more sophisticated derivatization strategies, leveraging the emerging methodologies discussed previously.
One of the most promising areas for new applications is in medicinal chemistry and materials science. Derivatives of this compound have shown potential as antimicrobial agents, particularly against Mycobacterium tuberculosis. Further derivatization to create libraries of related compounds for screening against various biological targets, including those for heart failure and other diseases, is a logical next step. eurekaselect.com The synthesis of N-substituted ureas and thioureas from this compound could also lead to new agrochemicals and pharmaceutical agents. chinesechemsoc.orgrsc.org
The development of advanced materials is another key future direction. The incorporation of this compound moieties into polymers or as functional groups on materials like resorcin acs.orgarenes could lead to new catalysts, sensors, or materials with specific optical or electronic properties. core.ac.uk Its use in the synthesis of dyes for acrylic fibers is already established, but new derivatization strategies could lead to dyes with improved properties. nih.gov
To achieve these new applications, innovative derivatization strategies will be essential. This includes the further exploration of C-H functionalization to introduce a wider range of functional groups at various positions on the aniline ring and the isopropyl group. thieme-connect.com The development of asymmetric synthetic methods to produce chiral derivatives of this compound is also a high priority, as these could have applications as chiral auxiliaries or in the synthesis of enantiomerically pure pharmaceuticals. rug.nl
Furthermore, expanding the scope of biocatalytic transformations involving this compound through enzyme engineering could provide access to complex, stereochemically defined molecules that are difficult to synthesize using traditional chemical methods. acs.org The continued development of green chemistry approaches, such as reactions in water or under catalyst-free conditions, will also be crucial for the sustainable production of this compound derivatives. chemmethod.combeilstein-journals.orgrsc.org
Finally, a more thorough investigation of the metabolism and environmental fate of new this compound derivatives will be necessary to ensure their safe development and use. who.int This will require interdisciplinary collaboration between synthetic chemists, toxicologists, and environmental scientists.
Q & A
Q. What are the standard synthetic routes for N-isopropylaniline, and how can reaction conditions be optimized?
this compound is typically synthesized via reductive alkylation of aniline with acetone using hydrogen and a copper chromite catalyst at 140°C and 50 kg/cm² pressure . Optimization involves adjusting catalyst loading, hydrogen pressure, and temperature. Sodium borohydride (NaBH₄) can also serve as a reducing agent in alternative protocols . Purity is achieved through fractional distillation, yielding ~99% pure product .
Q. How can this compound be quantitatively detected in environmental or workplace samples?
A validated HPLC-UV method uses silicone tube sampling followed by acetonitrile desorption. The linear range is 0.0–100.0 µg/mL (detection limit: 0.005 µg/mL), with 96.2–101.3% recovery rates and 97.6% desorption efficiency. This complies with GBZ/T 210.4-2008 standards for workplace air monitoring .
Q. What are the primary toxicity concerns when handling this compound in laboratory settings?
this compound exhibits acute toxicity (rat oral LD₅₀: 0.25–0.5 g/kg) and causes methemoglobinemia, CNS depression, and organ damage (liver/kidney) . OSHA mandates an 8-hour PEL of 2 ppm with a skin notation due to dermal absorption risks . Safety protocols include fume hoods, PPE, and monitoring for symptoms like cyanosis or dyspnea .
Advanced Research Questions
Q. How do computational studies explain the reaction pathways for this compound degradation or transformation?
Density functional theory (DFT) analyses reveal two pathways for N-alkylaniline conversion to aniline: (1) an SN2 transition state and (2) a cyclic mechanism. For this compound, the cyclic pathway (Figure 13) is energetically favorable compared to SN2 (Figure 12), with lower activation barriers due to steric effects from the isopropyl group . These insights guide catalyst design for selective transformations.
Q. What causes deactivation of barium-promoted copper chromite catalysts in this compound synthesis?
XPS and XRD studies show catalyst deactivation arises from surface carbon deposition and chromium(VI) reduction to Cr³⁺, diminishing redox activity. Barium doping initially enhances stability but fails to prevent coke formation under prolonged high-temperature conditions . Regeneration protocols involving oxidative calcination are under investigation.
Q. How is this compound utilized in synthesizing chloroacetanilide herbicides, and what structural modifications improve efficacy?
this compound serves as a precursor for herbicides like propachlor. Reacting it with 2-chloroethanol yields N-(2-hydroxyethyl)-N-isopropylaniline, which is chlorinated to N-(2-chloroethyl)-N-isopropylaniline (a propachlor analog). Modifying the α-substituent (e.g., chloroethyl vs. methyl groups) alters herbicidal activity by influencing nucleophilic displacement kinetics .
Q. What role does this compound play in frustrated Lewis pair (FLP) chemistry?
In FLP systems, this compound reacts with B(C₆F₅)₃ to form adducts (e.g., (PhNHiPr)B(C₆F₅)₃) instead of classical Lewis acid-base pairs. These adducts activate small molecules like H₂ or CO₂, enabling hydrogenation or carboxylation reactions. Steric hindrance from the isopropyl group modulates reactivity compared to N,N-dimethylaniline .
Data Contradictions and Research Gaps
- Toxicity Data: While acute toxicity is well-documented , chronic exposure effects and human epidemiological data are lacking, complicating risk assessment .
- Catalyst Longevity: Conflicting reports exist on barium’s role in copper chromite catalysts—some studies highlight stabilization, while others note irreversible deactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
